molecular formula C14H17N3O2S3 B15109286 N-[2-(dimethylamino)ethyl]-2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide

N-[2-(dimethylamino)ethyl]-2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B15109286
M. Wt: 355.5 g/mol
InChI Key: QEQGUMLDXKKCAT-FLIBITNWSA-N
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Description

N-[2-(dimethylamino)ethyl]-2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a thiophene moiety, and a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a thiourea derivative with a halogenated acetic acid derivative under basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Knoevenagel condensation reaction, where the thiazolidinone intermediate is reacted with a thiophene aldehyde in the presence of a base.

    Attachment of the Dimethylaminoethyl Side Chain: This step involves the alkylation of the thiazolidinone-thiophene intermediate with a dimethylaminoethyl halide under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone ring, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)ethyl]-2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolidinone and thiophene moieties. These interactions can modulate biological pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride
  • N-[2-(dimethylamino)ethyl]acrylamide
  • N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives

Uniqueness

N-[2-(dimethylamino)ethyl]-2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide is unique due to its combination of a thiazolidinone ring and a thiophene moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in medicinal chemistry and material science, where such properties are crucial.

Properties

Molecular Formula

C14H17N3O2S3

Molecular Weight

355.5 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C14H17N3O2S3/c1-16(2)6-5-15-12(18)9-17-13(19)11(22-14(17)20)8-10-4-3-7-21-10/h3-4,7-8H,5-6,9H2,1-2H3,(H,15,18)/b11-8-

InChI Key

QEQGUMLDXKKCAT-FLIBITNWSA-N

Isomeric SMILES

CN(C)CCNC(=O)CN1C(=O)/C(=C/C2=CC=CS2)/SC1=S

Canonical SMILES

CN(C)CCNC(=O)CN1C(=O)C(=CC2=CC=CS2)SC1=S

Origin of Product

United States

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